molecular formula C9H7F6NO B3384102 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline CAS No. 52328-81-1

4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline

Cat. No.: B3384102
CAS No.: 52328-81-1
M. Wt: 259.15 g/mol
InChI Key: NYNKODGXQLUBKF-UHFFFAOYSA-N
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Description

4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline is a chemical compound with the formula C9H7F6NO . It is used in laboratory chemicals and for the manufacture of substances . It is also used in scientific research and development .


Molecular Structure Analysis

The molecule contains a total of 24 atoms. There are 7 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 6 Fluorine atoms .

Scientific Research Applications

Synthesis and Structural Analysis

Research on similar compounds to 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline includes the study of oligo(N-phenyl-m-aniline)s. These compounds, including their dimer and trimer forms, have been synthesized and analyzed for their structural properties. X-ray crystallographic analysis revealed interesting structural characteristics, such as a U-shaped structure, suggesting a propensity for helical structures. These compounds have also been investigated for their redox properties, demonstrating their potential in various applications (Ito et al., 2002).

Applications in Dendritic Melamine Synthesis

4-(n-Octyloxy)aniline, a compound related to this compound, has been used in the synthesis of novel G-2 melamine-based dendrimers. These dendrimers exhibit interesting properties like self-assembly into spherical nano-aggregates and have applications in materials science (Morar et al., 2018).

Polymer Synthesis for Solar Cells

Another study focused on the synthesis of novel polymers based on aniline derivatives for use in dye-sensitized solar cells. The research explored electrochemical synthesis methods and demonstrated that these polymers could enhance the energy conversion efficiency of solar cells (Shahhosseini et al., 2016).

Analysis of Vibrational Properties

Compounds similar to this compound have been studied for their vibrational properties using techniques like Fourier Transform-Infrared and Raman spectroscopy. This research is crucial in understanding the molecular and electronic properties of these compounds, which could have implications in material science and molecular electronics (Revathi et al., 2017).

Liquid Crystal Properties

Research on 4-octyloxy-N-(benzylidene)aniline derivatives, related to the compound , has provided insights into liquid crystalline properties. These studies have implications for the development of materials with specific mesogenic properties, useful in displays and other optical applications (Miyajima et al., 1995).

Ultraviolet Spectra Analysis

Investigations into the ultraviolet spectra of aniline and its derivatives, including in various solvents, contribute to a better understanding of the electronic properties of these compounds. This research is significant in the field of photochemistry and could have implications in the development of UV-sensitive materials (Cumper & Singleton, 1968).

Electrochromic Materials Development

Aniline derivatives have been used to synthesize novel electrochromic materials. These materials exhibit high optical contrasts and coloration efficiencies, making them suitable for applications in the near-infrared region. Such materials could be used in smart windows, displays, and other electrochromic devices (Li et al., 2017).

Safety and Hazards

4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-(1,1,2,3,3,3-hexafluoropropoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6NO/c10-7(8(11,12)13)9(14,15)17-6-3-1-5(16)2-4-6/h1-4,7H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNKODGXQLUBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570256
Record name 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52328-81-1
Record name 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline
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4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline
Reactant of Route 6
4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline

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